8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Kinase Inhibition CDK4/6 Structure-Activity Relationship

The compound 8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS 2034549-15-8) is a substituted pyrido[2,3-d]pyrimidin-7-one. This core scaffold is recognized in medicinal chemistry for its propensity to inhibit cyclin-dependent kinases (CDKs) and other kinases, making it a valuable template for cancer and proliferative disease research.

Molecular Formula C14H19N5O2
Molecular Weight 289.339
CAS No. 2034549-15-8
Cat. No. B2958907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one
CAS2034549-15-8
Molecular FormulaC14H19N5O2
Molecular Weight289.339
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3CCO
InChIInChI=1S/C14H19N5O2/c1-17-4-6-18(7-5-17)13-11-2-3-12(21)19(8-9-20)14(11)16-10-15-13/h2-3,10,20H,4-9H2,1H3
InChIKeySURZIFGCTDGJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS 2034549-15-8)


The compound 8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one (CAS 2034549-15-8) is a substituted pyrido[2,3-d]pyrimidin-7-one. This core scaffold is recognized in medicinal chemistry for its propensity to inhibit cyclin-dependent kinases (CDKs) and other kinases, making it a valuable template for cancer and proliferative disease research [1]. The compound features an N8 hydroxyethyl substituent and a C4 4-methylpiperazin-1-yl group, placing it within a subclass of molecules explored for improved pharmacokinetic profiles and target selectivity [2].

Why 8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one Cannot Be Replaced by a Generic In-Class Analog


Simple substitution with another pyrido[2,3-d]pyrimidin-7-one is not scientifically sound due to the profound impact of N8 and C4 substituents on kinase selectivity and pharmacokinetics. For instance, BindingDB data on related analogs show that an 8-isopropyl and C2-phenylamino-substituted derivative (BDBM6274) has an IC50 of 32 nM against CDK4/cyclin D1, while an 8-phenyl analog (BDBM6272) has an IC50 of 175 nM, demonstrating that even minor N8 modifications can cause up to a 5.5-fold difference in potency [1]. The target compound's unique N8 hydroxyethyl and direct C4-piperazine substitution pattern is designed to optimize specific hydrogen-bond networks, as evidenced by structural studies on similar scaffolds [2], rendering generic substitution ineffective for reproducible research.

Quantitative Differentiation Evidence for 8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one


Structural Differentiation: Direct C4 vs. C2-Phenylamino Linker in CDK4/6 Inhibition

The target compound features a direct substitution of the piperazine moiety at the C4 position of the pyrido[2,3-d]pyrimidin-7-one core. This differentiates it from a major class of analogs that bear a bulky 2-phenylamino linker, such as BDBM6272 and BDBM6274. The direct C4 attachment is expected to reduce molecular weight and alter the binding mode. While direct head-to-head data is unavailable, cross-study comparison of a close C4-substituted analog, 8-cyclopropyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one, indicates this scaffold is associated with CDK4/6 inhibition . The 2-phenylamino analogs BDBM6272 and BDBM6274 show IC50 values of 175 nM and 32 nM, respectively, against CDK4/cyclin D1, establishing a potency baseline for this scaffold class [1].

Kinase Inhibition CDK4/6 Structure-Activity Relationship

Predicted Improvement in Aqueous Solubility via N8 Hydroxyethyl Group

The N8-(2-hydroxyethyl) substituent on the target compound is hypothesized to enhance aqueous solubility compared to purely hydrophobic N8-substituted analogs. This inference is supported by class-level evidence from a structure-guided optimization study on pyrido[2,3-d]pyrimidin-7-ones, which demonstrated that introducing hydrophilic groups at the N8 position was a specific strategy to improve the pharmacokinetic (PK) properties of the scaffold [1]. For instance, compound 9s from this study, which achieved an oral bioavailability of 16% in mice, incorporated strategic hydrophilic modifications [1]. In contrast, closely related analogs like 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 2034525-86-3) lack this hydrogen-bond donor and are expected to have lower aqueous solubility.

Drug Metabolism and Pharmacokinetics Solubility ADME

Target Engagement Selectivity: Plk1 vs. CDK Pathways

The seminal patent on this scaffold, US8889696B2, explicitly describes the target class as having activity against Polo-like kinase 1 (Plk1), a critical mitotic regulator, in addition to CDKs [1]. This contrasts with many pyrido[2,3-d]pyrimidin-7-ones, which are primarily characterized as CDK4/6 or EGFR inhibitors [2]. The specific C4 and N8 substitution pattern of the target compound falls directly within the general structural claims of the patent, suggesting a potential for Plk1 inhibition that could differentiate it from a standard CDK4/6 inhibitor. No direct comparative data against a CDK-specific inhibitor was found.

Polo-like Kinase CDK Target Selectivity

Optimal Use Cases for 8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one


Dual Plk1/CDK Kinase Inhibition Screening for Mitotic Catastrophe Research

Based on its patent-derived profile suggesting Plk1 and CDK inhibition [1], this compound is ideally suited as a chemical probe in phenotypic screens for mitotic catastrophe. It offers a potential advantage over selective CDK4/6 inhibitors like palbociclib, which do not directly engage Plk1, for studying the combined effect of G2/M checkpoint abrogation and CDK inhibition.

Medicinal Chemistry Optimization for Improved Solubility and Bioavailability

The N8-hydroxyethyl group provides a synthetic handle for further derivatization, making this compound a valuable advanced intermediate. Its predicted solubility advantage, inferred from the structure-guided optimization strategy for this scaffold class [2], positions it as a lead-like starting point for programs targeting improved oral bioavailability, a known challenge for pyrido[2,3-d]pyrimidin-7-ones.

Negative Control or Comparator for C2-Phenylamino CDK Inhibitors

Structurally, the direct C4 attachment of the piperazine ring sets this compound apart from the well-studied series of 2-phenylamino CDK inhibitors (e.g., BDBM6272) [3]. This makes it a valuable comparator in structure-activity relationship (SAR) studies to deconvolute the contribution of the C2 linker to potency and selectivity in biochemical CDK/cyclin D1 assays.

Quote Request

Request a Quote for 8-(2-hydroxyethyl)-4-(4-methylpiperazin-1-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.